2-(Cyclopentylmethyl)butanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-(Cyclopentylmethyl)butanoic acid is C10H18O2 . The InChI code is 1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2-(Cyclopentylmethyl)butanoic acid is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Environmental Fate and Aquatic Effects
Research on oxo-process chemicals, which share some structural similarities with 2-(Cyclopentylmethyl)butanoic acid, indicates that these compounds exhibit generally low concern to fish, invertebrates, algae, and microorganisms due to their rapid biodegradation in soil and water. The compounds discussed, such as C4 and C8 oxo-process chemicals, are more soluble and volatile, binding less to soil and sediment, and pose a negligible threat to aquatic life upon inadvertent environmental releases (Staples, 2001).
Sorption to Soil and Organic Matter
The sorption behavior of carboxylic acids, including 2,4-D and other phenoxy herbicides, to various soil components such as organic matter and minerals, has been comprehensively reviewed. This sorption is influenced by soil parameters such as pH, organic carbon content, and iron oxides, suggesting that similar compounds like 2-(Cyclopentylmethyl)butanoic acid might exhibit predictable environmental mobility and degradation patterns (Werner, Garratt, & Pigott, 2012).
Biotechnology and Biofuel Production
The biotechnological applications of carboxylic acids in biofuel production, specifically through the acetone-butanol-ethanol (ABE) fermentation process, highlight the potential for compounds like 2-(Cyclopentylmethyl)butanoic acid to be used or produced in microbial fermentation processes. This includes the exploration of various Clostridium species for their product formation patterns and substrate utilization, which could be relevant for optimizing production processes or understanding the metabolic pathways involving similar compounds (Patakova et al., 2013).
Application in Drug Synthesis
Levulinic acid (LEV) and its derivatives, utilized in drug synthesis, demonstrate the utility of carboxylic acids in medicinal chemistry. This includes their role as raw materials or intermediates in synthesizing pharmaceuticals, highlighting the potential for 2-(Cyclopentylmethyl)butanoic acid to serve similarly in the synthesis of novel drugs or as a linker in pharmaceutical compounds (Zhang et al., 2021).
Safety And Hazards
The safety information for 2-(Cyclopentylmethyl)butanoic acid indicates that it is harmful. The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety data sheet provides more detailed information .
properties
IUPAC Name |
2-(cyclopentylmethyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWANPEYEQQDRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylmethyl)butanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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